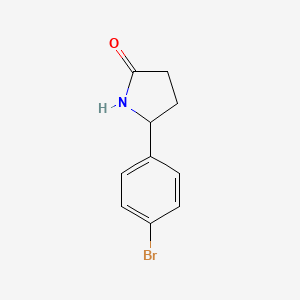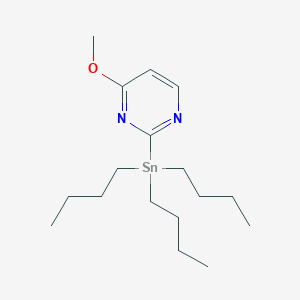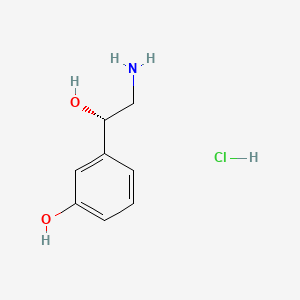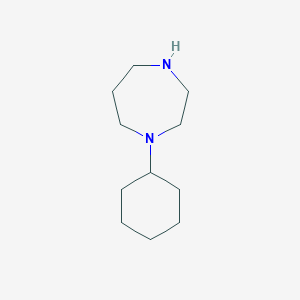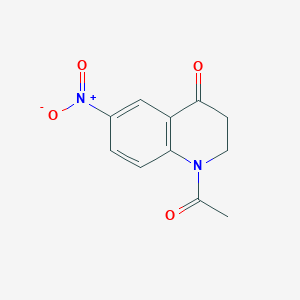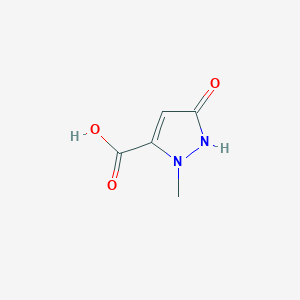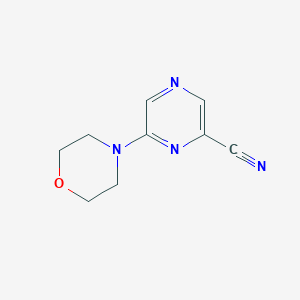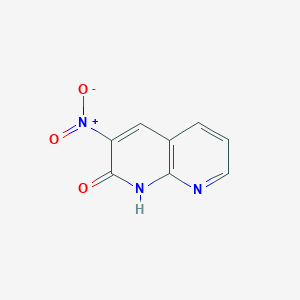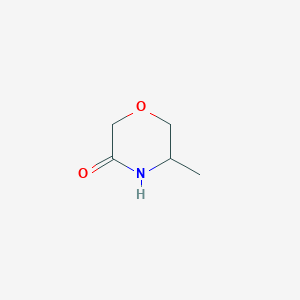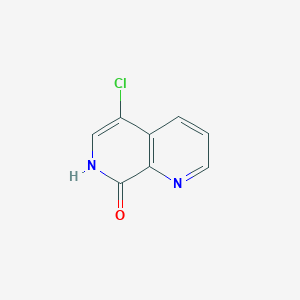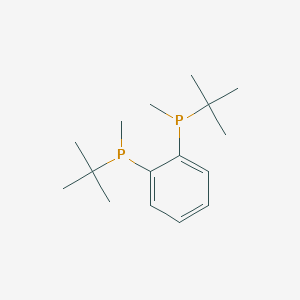
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-
Overview
Description
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-], is a colorless, flammable, and toxic gas. It is used in a variety of applications, including laboratory research, industrial processes, and pest control. It is also known as bis(dimethylphosphino)methane, or DMP. This compound is a derivative of phosphine, a highly reactive compound that can form many other compounds. It is one of the most widely studied phosphine derivatives due to its unique properties and applications.
Scientific Research Applications
Synthesis of New Phosphines
This compound plays a significant role in the synthesis of new phosphines. It is used in the design of new phosphines of various structures and the tuning of their properties . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
Ligand in Pd-Catalyzed Formation of Diaryl Amines
“(R,R)-BenzP” is useful as a ligand in the Pd-catalyzed formation of diaryl amines . This application is crucial in the field of organic synthesis, where the formation of diaryl amines is a common reaction.
C3 Benzylation of Indoles
This compound has been recently applied to the C3 benzylation of indoles . This reaction is important in the synthesis of complex organic molecules, as indoles are a key structural motif in many natural products and pharmaceuticals.
Monoallylation of Ammonia
“(R,R)-BenzP” has been recently applied to the monoallylation of ammonia . This reaction is a valuable tool in the synthesis of amines, which are fundamental building blocks in organic chemistry.
Palladium-Catalyzed, Aerobic Oxidation Coupling
This compound is used as a ligand in the palladium-catalyzed, aerobic oxidation coupling of acyl chlorides with arylboronic acids . This reaction is a powerful method for the formation of carbon-carbon bonds, a key step in many synthetic routes.
Carbonylation of Aryl Iodides
“(R,R)-BenzP” is used as a ligand in the carbonylation of aryl iodides . Carbonylation reactions are important in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in various inorganic reactions .
Mode of Action
(R,R)-BenzP acts as a ligand in the palladium-catalyzed formation of diaryl amines . It has also been applied to the C3 benzylation of indoles and the monoallylation of ammonia
Biochemical Pathways
It is known that (r,r)-benzp is used in the ruthenium-catalyzed green amine synthesis process, which involves the synthesis of amines and alcohols through a hydrogen-borrowing reaction .
Result of Action
It is known that (r,r)-benzp plays a crucial role in the formation of diaryl amines, the c3 benzylation of indoles, and the monoallylation of ammonia .
properties
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWTGUCFKJVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545044 | |
| Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919778-41-9 | |
| Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



